5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZHNCQVFOLOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377285 | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70541-99-0 | |
| Record name | 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a well-known synthetic route for thiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in its binding to enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Functional Group Variations
Carboxamide vs. Carboxylate/Ester Groups
- Methyl 3-amino-4-methylthiophene-2-carboxylate: Replacing the carboxamide with a methyl ester (-COOCH₃) increases lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity .
- Phenyl 2-thiophenecarboxylate : The phenyl ester group (-COOPh) further enhances aromatic stacking interactions but reduces hydrolytic stability compared to carboxamides .
Substituent Effects at Position 3
- 3-Amino Group: In compounds like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, the amino group (-NH₂) introduces basicity and hydrogen-bond donor capacity, altering reactivity and solubility .
Cyano Group at Position 5
The cyano (-CN) group in the target compound is a strong electron-withdrawing substituent, which stabilizes the thiophene ring electronically and may enhance metabolic stability compared to analogues lacking this group, such as 5-phenylthiophene-2-carboxylic acid .
Structural and Physicochemical Properties
Biological Activity
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in anticancer research. This compound possesses a unique structure that includes a thiophene ring, cyano group, and carboxamide functionality, which contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N2OS. Its structural features are critical for its biological activity, enabling it to interact with enzymes and receptors involved in various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Weight | 242.3 g/mol |
| Structural Features | Thiophene ring, cyano group, carboxamide group |
| Solubility | Varies with solvent |
The mechanism of action of this compound involves its ability to bind to specific molecular targets, influencing enzymatic activities and potentially leading to apoptosis in cancer cells. The cyano group enhances electron-withdrawing properties, while the thiophene ring allows for π-π stacking interactions with aromatic residues in target proteins.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown its potential effectiveness against:
- MCF-7 (Breast Adenocarcinoma)
- NCI-H460 (Non-Small Cell Lung Cancer)
- SF-268 (CNS Cancer)
In vitro studies demonstrated that this compound can inhibit cell growth significantly, suggesting its potential as an anticancer agent.
| Cell Line | GI50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 12.5 | High |
| NCI-H460 | 15.0 | Moderate |
| SF-268 | 10.0 | High |
These findings highlight the compound's potential for further development as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which also exhibit varying degrees of biological activity. A comparative analysis reveals how slight modifications in structure can influence efficacy.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-4-methylthiophene-2-carboxamide | Contains an amino group instead of cyano | More polar; potential for different biological activity |
| 4-Methylthiazole-2-carboxamide | Thiazole ring instead of thiophene | Different heterocyclic structure; varied reactivity |
| 5-Cyano-N-(phenyl)thiazole-2-carboxamide | Thiazole ring with cyano and carboxamide groups | Similar reactivity but different electronic properties |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxicity of various thiophene derivatives against the aforementioned cancer cell lines. Results indicated that this compound exhibited one of the highest levels of activity among tested compounds .
- Mechanistic Insights : Ongoing research focuses on elucidating the specific molecular targets of this compound. Preliminary findings suggest interactions with enzymes involved in cancer pathways, potentially leading to apoptosis.
- Synthetic Applications : The compound is also used as a building block for synthesizing more complex molecules in medicinal chemistry research, indicating its versatility beyond anticancer applications .
Q & A
Q. What are the standard synthetic routes for 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via reactions between substituted aryl/heteryl amines and alkyl cyanoacetates. Key methods include:
- Neat methods : Solvent-free stirring at room temperature, ideal for minimizing side reactions.
- Microwave irradiation : Accelerates synthesis using cyclohexanone, sulfur, and Al₂O₃ as a solid support with a basic catalyst, improving reaction efficiency .
- Fusion techniques : High-temperature solvent-free reactions, suitable for thermally stable intermediates. Yield optimization requires careful control of temperature, catalyst loading, and reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Essential techniques include:
- NMR spectroscopy : Confirms substitution patterns on the thiophene ring and phenyl group.
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass spectrometry : Validates molecular weight (390.49 g/mol) and fragmentation pathways. Reproducibility requires adherence to protocols for sample preparation and instrument calibration, as outlined in synthesis project guidelines .
Q. How does the electron-withdrawing cyano group influence reactivity in substitution reactions?
The cyano group activates the thiophene ring toward nucleophilic substitution at the 2- and 5-positions by increasing electrophilicity. For example, it facilitates reactions with amines or thiols under mild conditions. Comparative studies with non-cyano analogs show faster reaction kinetics and higher regioselectivity .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) optimize the synthesis and functionalization of this compound?
Quantum chemical calculations (DFT, reaction path searches) predict transition states and thermodynamic feasibility of reactions. For instance, ICReDD’s approach combines computational screening with experimental validation to identify optimal catalysts or solvents, reducing trial-and-error iterations. This method has been applied to similar thiophene derivatives to design regioselective substitutions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
Contradictions may arise from polymorphism, solvent effects, or impurities. Mitigation strategies include:
- Variable-temperature NMR : Resolves dynamic effects like rotational barriers.
- X-ray crystallography : Provides definitive structural confirmation.
- Control experiments : Re-synthesize the compound under stricter purity conditions. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Q. How can factorial design improve experimental protocols for derivative synthesis?
Factorial design systematically tests variables (e.g., temperature, catalyst concentration, solvent polarity) to identify interactions affecting yield or selectivity. For example, a 2³ factorial design could optimize microwave-assisted synthesis by analyzing the combined effects of power, time, and solvent volume. This approach reduces resource consumption while maximizing data quality .
Q. What are the challenges in scaling up lab-scale syntheses while maintaining regiochemical control?
Scaling up introduces heat/mass transfer limitations, altering reaction kinetics. Strategies include:
- Flow chemistry : Enhances mixing and temperature control for exothermic steps.
- In-line analytics : Monitors intermediates via UV/IR probes to adjust conditions dynamically. Pilot studies on analogous compounds (e.g., 5-phenylthiophene-2-carboxylic acid derivatives) highlight the importance of solvent choice and catalyst recovery .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
